

Spectroscopic Profile of 1,1,2-Trichloropropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,1,2-Trichloropropane**

Cat. No.: **B166545**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,1,2-trichloropropane**, a significant chlorinated hydrocarbon. The information presented herein is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis of this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1,1,2-trichloropropane**, presented in a clear and comparative format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For **1,1,2-trichloropropane** ($C_3H_5Cl_3$), both 1H and ^{13}C NMR provide critical information about its carbon-hydrogen framework.

1H NMR Spectroscopy Data

The 1H NMR spectrum of **1,1,2-trichloropropane** is characterized by three distinct signals, corresponding to the three chemically non-equivalent protons in the molecule.

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1 (CH_3)	~1.69	Doublet	~6.6
H-2 (CHCl)	~4.32	Multiplet	$J(\text{H-2, H-1}) = \sim 6.6$, $J(\text{H-2, H-3}) = \sim 3.8$
H-3 (CHCl_2)	~5.83	Doublet	~3.8

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

^{13}C NMR Spectroscopy Data

Experimental ^{13}C NMR data for **1,1,2-trichloropropane** is not readily available in public spectral databases. Therefore, the following data is based on predicted chemical shifts, which are calculated based on the effects of the chlorine substituents on the carbon environments. The presence of electronegative chlorine atoms is expected to deshield the adjacent carbon atoms, shifting their resonances downfield.

Carbon Assignment	Predicted Chemical Shift (δ) ppm
C-1 (CH_3)	20 - 30
C-2 (CHCl)	60 - 70
C-3 (CHCl_2)	80 - 90

Infrared (IR) Spectroscopy

The IR spectrum of **1,1,2-trichloropropane** reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented here is based on the spectrum available in the NIST Chemistry WebBook.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
2950 - 3050	C-H stretch (alkane)	Medium-Strong
1450 - 1470	C-H bend (scissoring)	Medium
1380 - 1400	C-H bend (rocking)	Medium
650 - 800	C-Cl stretch	Strong

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **1,1,2-trichloropropane** results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak is often weak or absent due to the lability of the C-Cl bonds.

m/z	Relative Intensity (%)	Assignment
146	< 1	[C ₃ H ₅ Cl ₃] ⁺ (Molecular Ion)
111	31.1	[C ₃ H ₅ Cl ₂] ⁺
97	100	[C ₃ H ₄ Cl] ⁺
75	14.5	[C ₂ H ₂ Cl] ⁺
63	32.6	[C ₂ H ₃ Cl] ⁺
62	31.1	[C ₂ H ₂ Cl] ⁺
39	17.3	[C ₃ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **1,1,2-trichloropropane** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard ($\delta = 0.00$ ppm).

¹H NMR Acquisition:

- Instrument: 300 MHz (or higher) NMR Spectrometer
- Pulse Program: Standard single-pulse (zg30)
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: -2 to 12 ppm
- Temperature: 298 K

¹³C NMR Acquisition:

- Instrument: 75 MHz (or higher) NMR Spectrometer
- Pulse Program: Proton-decoupled single-pulse (zgpg30)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: -10 to 220 ppm
- Temperature: 298 K

Infrared (IR) Spectroscopy

Sample Preparation:

- A drop of neat **1,1,2-trichloropropane** is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

Data Acquisition:

- Instrument: Fourier-Transform Infrared (FTIR) Spectrometer
- Mode: Transmission
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Background: A background spectrum of the clean, empty salt plates is recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction:

- A dilute solution of **1,1,2-trichloropropane** in a volatile solvent (e.g., methanol or dichloromethane) is prepared.
- The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

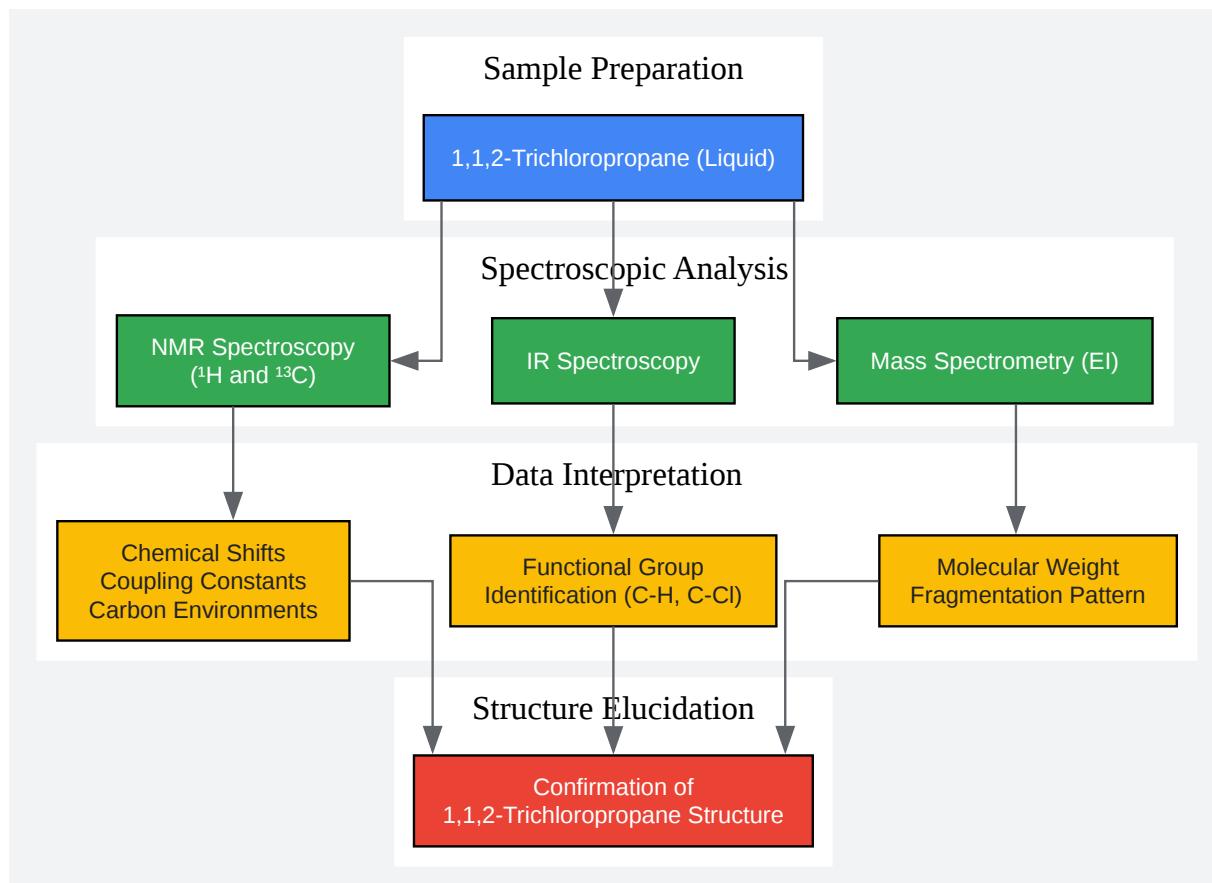
Data Acquisition:

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Source Temperature: 230 °C
- Mass Range: m/z 35 - 200
- Scan Speed: 1 scan/s

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **1,1,2-trichloropropane**.



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Caption: A logical workflow for the spectroscopic analysis of **1,1,2-trichloropropane**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com